molecular formula C4H6N2O2S2 B1390249 3-Methyl-1,2-thiazole-5-sulfonamide CAS No. 1022128-99-9

3-Methyl-1,2-thiazole-5-sulfonamide

Cat. No. B1390249
M. Wt: 178.2 g/mol
InChI Key: RLSOEMFZACXWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-1,2-thiazole-5-sulfonamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry. A literature survey regarding the topics from the year 2015 up to now was carried out . One thiazole derivative and two new sulfathiazole derivatives are synthesized with 94% and 72–81% yields, respectively .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety And Hazards

Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Future Directions

The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .

properties

IUPAC Name

3-methyl-1,2-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOEMFZACXWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669756
Record name 3-Methyl-1,2-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-thiazole-5-sulfonamide

CAS RN

1022128-99-9
Record name 3-Methyl-5-isothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022128-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2-thiazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,2-thiazole-5-sulfonamide
Reactant of Route 3
3-Methyl-1,2-thiazole-5-sulfonamide
Reactant of Route 4
3-Methyl-1,2-thiazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methyl-1,2-thiazole-5-sulfonamide
Reactant of Route 6
3-Methyl-1,2-thiazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.